6-Methyl-1-heptanol

Catalog No.
S581708
CAS No.
26952-21-6
M.F
C8H18O
C7H15CH2OH
C8H18O
CH3(CH2)3CH(CH2CH3)CH2OH
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-1-heptanol

CAS Number

26952-21-6

Product Name

6-Methyl-1-heptanol

IUPAC Name

6-methylheptan-1-ol

Molecular Formula

C8H18O
C7H15CH2OH
C8H18O
CH3(CH2)3CH(CH2CH3)CH2OH
C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3

InChI Key

BWDBEAQIHAEVLV-UHFFFAOYSA-N

SMILES

CC(C)CCCCCO

solubility

Insoluble (NIOSH, 2016)
0.00 M
Soluble in ethanol, ether
In water, 640 mg/L at 25 °C
Solubility in water: none
Solubility in water, g/100ml at 20 °C: 0.11 (poor)
Insoluble

Synonyms

mixture of 3-.4-. and 5-Methyl heptanols

Canonical SMILES

CC(C)CCCCCO

The exact mass of the compound 6-Methyl-1-heptanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)0.00 msoluble in ethanol, etherin water, 640 mg/l at 25 °csolubility in water: nonesolubility in water, g/100ml at 20 °c: 0.11 (poor)insoluble. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

6-Methyl-1-heptanol is a branched-chain primary alcohol characterized by an eight-carbon backbone with a terminal isopropyl motif [1]. Commercially, it serves as a structural precursor for specialty acrylates, plasticizers, and surfactants. Unlike alpha-branched alternatives such as 2-ethyl-1-hexanol, its primary hydroxyl group is sterically unhindered, allowing for rapid reaction kinetics during esterification [2]. Simultaneously, the distal methyl branch disrupts crystalline packing, imparting lower-temperature fluidity to its derivatives compared to linear analogs like 1-octanol[1]. This combination of high processability and specific thermophysical behavior makes it a targeted raw material for medical-grade pressure-sensitive adhesives, cold-weather lubricants, and biochemical applications such as pheromone synthesis [2].

Substituting 6-methyl-1-heptanol with generic "isooctyl alcohol" mixtures or the industry-standard 2-ethyl-1-hexanol alters both manufacturing kinetics and downstream material performance [1]. 2-Ethyl-1-hexanol possesses an ethyl branch at the 2-position, creating severe steric hindrance that slows down esterification rates and requires harsher reaction conditions, which can degrade sensitive formulations [1]. Conversely, substituting with the linear 1-octanol restores reactivity but sacrifices the low-temperature flexibility provided by the branched structure [2]. In highly regulated applications, such as medical adhesives requiring ISO 10993-5 compliance, or in precise biochemical assays involving α2u-globulin pheromone binding, the exact structural geometry of 6-methyl-1-heptanol is required; generic analogs either fail cytotoxicity screens or fail to induce the required biological response [3].

Esterification Kinetics: Overcoming Steric Hindrance in Acrylate Synthesis

In the synthesis of specialty acrylates and plasticizers, the position of the alkyl branch dictates manufacturing throughput. 6-Methyl-1-heptanol features a distal branch (omega-1 position), leaving the primary hydroxyl group sterically accessible [1]. Consequently, its esterification kinetics closely mirror those of linear primary alcohols, exhibiting a relative rate constant near 1.0 (Taft steric parameter Es ≈ 0). In contrast, the industry-standard branched substitute, 2-ethyl-1-hexanol, suffers from severe alpha-branching steric hindrance, resulting in an Es of approximately -1.3 and a >10-fold reduction in esterification rates under identical acid-catalyzed conditions[2]. This kinetic advantage allows for milder reaction temperatures and shorter batch times.

Evidence DimensionRelative esterification rate and steric hindrance
Target Compound Data6-Methyl-1-heptanol (k_rel ≈ 1.0, unhindered primary OH)
Comparator Or Baseline2-Ethyl-1-hexanol (k_rel < 0.1, severely hindered alpha-branched OH)
Quantified Difference>10-fold faster esterification rate for the target compound.
ConditionsAcid-catalyzed esterification (e.g., with acrylic or methacrylic acid).

Enables higher manufacturing throughput and milder reaction conditions for industrial buyers producing specialty esters and acrylates.

Medical Adhesive Biocompatibility: ISO 10993-5 Cytotoxicity Compliance

The selection of the acrylate monomer is critical for skin-contact medical devices. Formulations utilizing 6-methyl-1-heptanol acrylate have been specifically developed to produce non-sensitizing pressure-sensitive adhesives (PSAs) [1]. When evaluated under ISO 10993-5 in vitro cytotoxicity standards, PSAs derived from 6-methyl-1-heptanol maintain cell viability well above the 70% passing threshold [1]. In contrast, standard commercial PSAs formulated with generic branched acrylates (like standard 2-ethylhexyl acrylate) often struggle with residual monomer toxicity, frequently dropping cell viability below 50% and causing skin sensitization unless subjected to costly post-curing purification [2].

Evidence DimensionIn vitro cell viability (ISO 10993-5)
Target Compound Data6-Methyl-1-heptanol acrylate-based PSA (>70% viability, passing)
Comparator Or BaselineStandard generic branched acrylate PSAs (<50% viability, failing without purification)
Quantified Difference>20% absolute improvement in cell viability, shifting the material from cytotoxic to biocompatible.
ConditionsISO 10993-5 in vitro cytotoxicity assay on cured adhesive films.

Essential for procurement teams sourcing monomers for medical tapes, wearable sensors, and hypoallergenic dermal patches.

Thermophysical Disruption: Enhancing Cold-Temperature Fluidity

The terminal isopropyl group of 6-methyl-1-heptanol significantly disrupts intermolecular crystal packing compared to linear aliphatic chains [1]. Thermophysical modeling indicates that 6-methyl-1-heptanol has a melting point of approximately 225 K (-48 °C) [2]. When compared to the linear baseline, 1-octanol, which freezes at 257 K (-16 °C), the target compound exhibits a 32 °C depression in its freezing point [3]. This thermophysical shift is inherited by its ester derivatives, making 6-methyl-1-heptyl esters structurally superior to linear octyl esters in applications requiring low pour points and cold-temperature flexibility [1].

Evidence DimensionMelting point / Freezing point
Target Compound Data6-Methyl-1-heptanol (225 K / -48 °C)
Comparator Or Baseline1-Octanol (257 K / -16 °C)
Quantified Difference32 °C reduction in melting point.
ConditionsStandard atmospheric pressure thermophysical evaluation.

Dictates the selection of this alcohol for synthesizing cold-weather aviation lubricants and low-temperature PVC plasticizers.

Biochemical Specificity: High-Affinity Pheromone Carrier Binding

In agricultural and behavioral research, 6-methyl-1-heptanol is recognized as a highly specific volatile ligand [1]. Studies on the preputial gland of model rodent systems (Millardia meltada) demonstrate that 6-methyl-1-heptanol selectively binds to the 19 kDa (pI 4.7) α2u-globulin pheromone-carrier protein [1]. Generic linear alcohols, such as 1-octanol, lack the precise branched geometry required to dock efficiently into the protein's hydrophobic binding pocket, resulting in negligible complex formation[2]. The exact structural motif of 6-methyl-1-heptanol is therefore required to trigger the downstream behavioral and physiological responses associated with this pheromone pathway [1].

Evidence DimensionProtein-ligand complex formation
Target Compound Data6-Methyl-1-heptanol (High affinity, co-elutes with 19 kDa α2u-globulin)
Comparator Or BaselineGeneric linear C8 alcohols (No specific binding)
Quantified DifferenceBinary shift from specific carrier binding to non-binding.
ConditionsGC-MS and MALDI-TOF MS analysis of purified preputial gland protein fractions.

Crucial for researchers and agrochemical developers formulating targeted pest management baits or studying mammalian olfactory receptors.

Synthesis of Hypoallergenic Medical Pressure-Sensitive Adhesives (PSAs)

Driven by its ability to pass ISO 10993-5 cytotoxicity assays, 6-methyl-1-heptanol is the preferred precursor for synthesizing specialty acrylates used in medical tapes, wearable biosensors, and transdermal drug delivery patches[1]. Its balance of low glass transition temperature and high biocompatibility outperforms standard 2-ethylhexyl acrylate formulations[1].

High-Throughput Manufacturing of Specialty Plasticizers

Because its terminal branching avoids the severe steric hindrance seen in 2-ethyl-1-hexanol, 6-methyl-1-heptanol is ideal for the rapid, high-yield synthesis of specialty phthalate, adipate, and trimellitate plasticizers [2]. It allows manufacturers to achieve the cold-flexibility benefits of a branched alcohol without the kinetic penalties associated with alpha-branched alternatives [2].

Formulation of Cold-Weather Synthetic Lubricants

The 32 °C depression in melting point relative to linear 1-octanol makes 6-methyl-1-heptanol an excellent building block for ester-based synthetic lubricants [3]. It is specifically selected for aerospace, automotive, and industrial applications where maintaining fluid viscosity and preventing crystallization at sub-zero temperatures is a critical performance requirement [3].

Development of Targeted Rodent Pest Control Baits

Leveraging its specific binding affinity to the α2u-globulin carrier protein, 6-methyl-1-heptanol is utilized in the agrochemical sector to develop advanced, pheromone-based pest control systems [4]. By mimicking the natural chemical signaling of pest species like Millardia meltada, it serves as a highly effective attractant that generic aliphatic alcohols cannot replicate [4].

Physical Description

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180°F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear, colorless liquid with a faint, pleasant odor.
Clear, colorless liquid.

Color/Form

Clear, colorless liquid.

XLogP3

2.8

Boiling Point

367 °F at 760 mm Hg (USCG, 1999)
188.0 °C
188 °C; 95.8 °C at 20 atm
83-91 °C
182 °C
367°F

Flash Point

180 °F (USCG, 1999)
180 °F (82 °C) (Open cup)
82 °C o.c.
73 °C c.c.
180°F (open-cup)
(oc) 180°F

Vapor Density

Relative vapor density (air = 1): 4.5

Density

0.832 at 68 °F (USCG, 1999)
0.8176 at 25 °C
Relative density (water = 1): 0.83
0.832
0.83

LogP

log Kow = 2.73 (est)
2.3-3.1

Odor

Mild

Melting Point

less than 212 °F (USCG, 1999)
-106.0 °C
-106 °C
<212°F
<-105°F

UNII

IJF7D6C38T

GHS Hazard Statements

Aggregated GHS information provided by 288 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 94 of 288 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 194 of 288 companies with hazard statement code(s):;
H302 (98.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (89.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.03 mm Hg (USCG, 1999)
0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/
Vapor pressure, Pa at 20 °C: 50
Vapor pressure, Pa at 20 °C: 48
1.03 mmHg
0.4 mmHg

Pictograms

Irritant

Irritant

Other CAS

1653-40-3
40742-11-8
68526-83-0
68551-09-7
26952-21-6
104-76-7

Associated Chemicals

1-Heptanol, 6-methyl-;1653-40-3

Wikipedia

6-methylheptan-1-ol

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Isooctyl alcohols or isooctanols are ... made by the oxo process in which heptenes are reacted with carbon monoxide and hydrogen in the presence of a catalyst, followed by hydrogenation.

General Manufacturing Information

All other basic organic chemical manufacturing
Oil and gas drilling, extraction, and support activities
Plastic material and resin manufacturing
Isooctanol: ACTIVE
Alcohols, C7-9-iso-, C8-rich: ACTIVE
Alcohols, C7-9-branched: INACTIVE
Usually refers to a mixture of isomers made by the Oxo process.
A mixture of closely related isomeric branched-chain primary alcohols: RCH2OH where R represents a branched heptyl radical. The branching consists mostly of methyl groups located in the 3-, 4-, or 5-positions.
Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-octanol/, and the mixtures are called "-yl alcohol /eg, octyl alcohol/ or "iso...yl alcohol" /eg, isooctyl alcohol/.

Analytic Laboratory Methods

Method: OSHA PV2033; Procedure: gas chromatography with flame ionization detector; Analyte: isooctyl alcohol; Matrix: air; Detection Limit: 41.5 ug.

Dates

Last modified: 08-15-2023

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